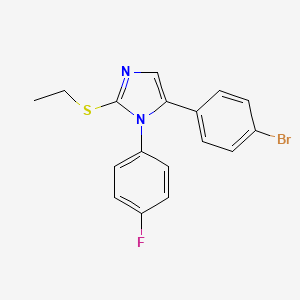
5-(4-bromophenyl)-2-(ethylthio)-1-(4-fluorophenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-2-(ethylthio)-1-(4-fluorophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C17H14BrFN2S and its molecular weight is 377.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(4-bromophenyl)-2-(ethylthio)-1-(4-fluorophenyl)-1H-imidazole is a synthetic compound belonging to the imidazole class, characterized by its complex structure featuring bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.
Chemical Structure and Properties
- Molecular Formula : C17H14BrFN2S
- Molecular Weight : 377.28 g/mol
- Purity : Typically around 95%
The unique substitution pattern of this compound enhances its solubility and reactivity, making it a valuable subject for biological studies. The ethylthio group increases its lipophilicity, which can affect its interaction with biological targets.
Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction profile is crucial for assessing its therapeutic potential and safety.
Antitumor Activity
Several studies have highlighted the antitumor properties of imidazole derivatives, including this compound. For instance, a related compound demonstrated significant antiproliferative activity against multiple cancer cell lines, suggesting that structural similarities may confer similar effects to this compound.
- Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), HeLa (cervical cancer)
- Mechanism : Induction of apoptosis through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
| Compound | IC50 (µM) | Selectivity Index | Mechanism |
|---|---|---|---|
| 5-FU | 20.0 | 23–46 | Apoptosis induction |
| MTX | 15.0 | - | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
In addition to its antitumor effects, this compound may also exhibit antimicrobial properties. Imidazole derivatives often show activity against various pathogens, suggesting that this compound could be effective against bacterial strains.
- Potential Targets : Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell membrane integrity or inhibition of specific metabolic pathways .
Case Studies and Research Findings
Recent studies have investigated the biological activities of similar imidazole derivatives, providing insights into the potential applications of this compound:
- Antiproliferative Effects : A study reported that certain imidazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-FU, indicating enhanced potency in cancer treatment .
- Apoptosis Induction : Research demonstrated that compounds with similar structures could induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
- Microbial Inhibition : Other derivatives showed promising results in inhibiting biofilm formation in pathogenic bacteria, highlighting the potential for developing new antimicrobial agents from this chemical class .
Propiedades
IUPAC Name |
5-(4-bromophenyl)-2-ethylsulfanyl-1-(4-fluorophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2S/c1-2-22-17-20-11-16(12-3-5-13(18)6-4-12)21(17)15-9-7-14(19)8-10-15/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNLBUPANXNJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













